1,1'-Sulfonylbis(pentafluorobenzene)
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Overview
Description
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzenesulfonyl)benzene is a highly fluorinated aromatic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability, resistance to degradation, and potential use in advanced materials and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzenesulfonyl)benzene typically involves the sulfonylation of pentafluorobenzene derivatives. One common method includes the reaction of pentafluorobenzene with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms makes it relatively resistant to oxidation.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Catalysts: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzenesulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzenesulfonyl)benzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Another highly fluorinated aromatic compound with similar stability and reactivity.
2,3,4,5,6-Pentafluorobenzeneboronic Acid: Used in coupling reactions and has applications in pharmaceutical synthesis.
2,3,4,5,6-Pentafluorostyrene: A fluorinated monomer used in polymer synthesis.
Uniqueness
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzenesulfonyl)benzene is unique due to its dual aromatic rings, each heavily fluorinated, and the presence of a sulfonyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C12F10O2S |
---|---|
Molecular Weight |
398.18 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12F10O2S/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
QHLQRRCHBRRLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origin of Product |
United States |
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